molecular formula C24H32N2O3S B2616483 N-(4-(azepane-1-carbonyl)benzyl)-4-(tert-butyl)benzenesulfonamide CAS No. 727689-22-7

N-(4-(azepane-1-carbonyl)benzyl)-4-(tert-butyl)benzenesulfonamide

Cat. No. B2616483
CAS RN: 727689-22-7
M. Wt: 428.59
InChI Key: QMDYFOWGBMRUSV-UHFFFAOYSA-N
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Description

N-(4-(azepane-1-carbonyl)benzyl)-4-(tert-butyl)benzenesulfonamide, also known as ABT-639, is a selective T-type calcium channel blocker. It was first synthesized in 2005 by Abbott Laboratories and has since been the subject of numerous scientific studies due to its potential therapeutic applications.

Mechanism of Action

N-(4-(azepane-1-carbonyl)benzyl)-4-(tert-butyl)benzenesulfonamide selectively blocks T-type calcium channels, which are involved in the regulation of neuronal excitability. By blocking these channels, N-(4-(azepane-1-carbonyl)benzyl)-4-(tert-butyl)benzenesulfonamide reduces the influx of calcium ions into neurons, which can lead to a decrease in neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
N-(4-(azepane-1-carbonyl)benzyl)-4-(tert-butyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain without affecting consciousness, which suggests that it may be a useful alternative to traditional pain medications. It has also been shown to reduce anxiety and depression-like behaviors in animal models, which suggests that it may have potential as an antidepressant or anxiolytic.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-(azepane-1-carbonyl)benzyl)-4-(tert-butyl)benzenesulfonamide is its selectivity for T-type calcium channels, which makes it a useful tool for studying the role of these channels in various physiological processes. However, one limitation is that it has a relatively short half-life, which can make it difficult to use in long-term studies.

Future Directions

There are a number of future directions for research on N-(4-(azepane-1-carbonyl)benzyl)-4-(tert-butyl)benzenesulfonamide. One area of interest is its potential use in treating epilepsy, as T-type calcium channels have been implicated in the pathogenesis of epilepsy. Another area of interest is its potential use in treating neuropathic pain, as it has been shown to have antinociceptive effects. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(4-(azepane-1-carbonyl)benzyl)-4-(tert-butyl)benzenesulfonamide and its potential therapeutic applications.

Synthesis Methods

The synthesis of N-(4-(azepane-1-carbonyl)benzyl)-4-(tert-butyl)benzenesulfonamide involves a multistep process that begins with the reaction of 4-(tert-butyl)benzenesulfonyl chloride with 4-aminobenzyl alcohol. The resulting product is then reacted with azepan-1-ylcarbonyl chloride to form the intermediate, which is further reacted with 4-fluorobenzaldehyde to yield N-(4-(azepane-1-carbonyl)benzyl)-4-(tert-butyl)benzenesulfonamide.

Scientific Research Applications

N-(4-(azepane-1-carbonyl)benzyl)-4-(tert-butyl)benzenesulfonamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have antinociceptive effects, which means it can reduce pain without affecting consciousness. It has also been studied for its potential use in treating epilepsy, anxiety, and depression.

properties

IUPAC Name

N-[[4-(azepane-1-carbonyl)phenyl]methyl]-4-tert-butylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O3S/c1-24(2,3)21-12-14-22(15-13-21)30(28,29)25-18-19-8-10-20(11-9-19)23(27)26-16-6-4-5-7-17-26/h8-15,25H,4-7,16-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDYFOWGBMRUSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(azepane-1-carbonyl)benzyl)-4-(tert-butyl)benzenesulfonamide

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